molecular formula C12H20INO B3337438 (4-hydroxy-2-propan-2-ylphenyl)-trimethylazanium;iodide CAS No. 63981-93-1

(4-hydroxy-2-propan-2-ylphenyl)-trimethylazanium;iodide

Cat. No.: B3337438
CAS No.: 63981-93-1
M. Wt: 321.2 g/mol
InChI Key: JTBVFQWLRHEAMO-UHFFFAOYSA-N
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Description

(4-hydroxy-2-propan-2-ylphenyl)-trimethylazanium;iodide is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydroxy group, an isopropyl group, and a trimethylazanium group attached to a phenyl ring, with an iodide ion as the counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-hydroxy-2-propan-2-ylphenyl)-trimethylazanium;iodide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxyacetophenone and trimethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The temperature and pH are carefully monitored to ensure optimal reaction conditions.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through the reaction of 4-hydroxyacetophenone with trimethylamine.

    Quaternization: The intermediate is then subjected to quaternization using methyl iodide, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, automated control systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-hydroxy-2-propan-2-ylphenyl)-trimethylazanium;iodide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions, leading to the formation of alcohols or other reduced derivatives.

    Substitution: The phenyl ring can participate in substitution reactions, where the hydroxy or isopropyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted phenyl derivatives.

Scientific Research Applications

(4-hydroxy-2-propan-2-ylphenyl)-trimethylazanium;iodide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in pharmaceutical formulations.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of (4-hydroxy-2-propan-2-ylphenyl)-trimethylazanium;iodide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the trimethylazanium group can interact with negatively charged sites. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-2-methylphenyl-trimethylazanium;iodide
  • 4-hydroxy-2-ethylphenyl-trimethylazanium;iodide
  • 4-hydroxy-2-propylphenyl-trimethylazanium;iodide

Uniqueness

(4-hydroxy-2-propan-2-ylphenyl)-trimethylazanium;iodide is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties

Properties

IUPAC Name

(4-hydroxy-2-propan-2-ylphenyl)-trimethylazanium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO.HI/c1-9(2)11-8-10(14)6-7-12(11)13(3,4)5;/h6-9H,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBVFQWLRHEAMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)O)[N+](C)(C)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63981-93-1
Record name Ammonium, (4-hydroxy-o-cumenyl)trimethyl-, iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063981931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4-HYDROXY-2-ISOPROPYLPHENYL)TRIMETHYLAMMONIUM IODIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-hydroxy-2-propan-2-ylphenyl)-trimethylazanium;iodide
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(4-hydroxy-2-propan-2-ylphenyl)-trimethylazanium;iodide
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(4-hydroxy-2-propan-2-ylphenyl)-trimethylazanium;iodide
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(4-hydroxy-2-propan-2-ylphenyl)-trimethylazanium;iodide
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(4-hydroxy-2-propan-2-ylphenyl)-trimethylazanium;iodide
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(4-hydroxy-2-propan-2-ylphenyl)-trimethylazanium;iodide

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